molecular formula C17H15NO3 B11846777 1,3-Dimethyl-4-oxo-4H-pyrido[2,1-a]isoquinolin-2-yl acetate CAS No. 93605-23-3

1,3-Dimethyl-4-oxo-4H-pyrido[2,1-a]isoquinolin-2-yl acetate

Cat. No.: B11846777
CAS No.: 93605-23-3
M. Wt: 281.30 g/mol
InChI Key: DPPVXVUOJBPMRF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3-Dimethyl-4-oxo-4H-pyrido[2,1-a]isoquinolin-2-yl acetate is a heterocyclic compound with a unique structure that combines a pyridine ring fused to an isoquinoline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Dimethyl-4-oxo-4H-pyrido[2,1-a]isoquinolin-2-yl acetate typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 2-aminopyridine with an appropriate diketone under acidic conditions, followed by cyclization and acetylation steps . The reaction conditions often require careful control of temperature and pH to ensure high yields and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Optimization of reaction conditions, such as solvent choice and catalyst use, is crucial for industrial applications .

Chemical Reactions Analysis

Types of Reactions

1,3-Dimethyl-4-oxo-4H-pyrido[2,1-a]isoquinolin-2-yl acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce dihydro derivatives.

Scientific Research Applications

1,3-Dimethyl-4-oxo-4H-pyrido[2,1-a]isoquinolin-2-yl acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,3-Dimethyl-4-oxo-4H-pyrido[2,1-a]isoquinolin-2-yl acetate involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or bind to receptors, thereby modulating biological pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

    4-Hydroxy-2-quinolones: These compounds share a similar core structure and exhibit comparable biological activities.

    1,3,4-Oxadiazole-substituted pyrido[1,2-a]pyrimidines: These derivatives also possess a fused heterocyclic system and are studied for their medicinal properties.

Uniqueness

1,3-Dimethyl-4-oxo-4H-pyrido[2,1-a]isoquinolin-2-yl acetate is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity

Properties

CAS No.

93605-23-3

Molecular Formula

C17H15NO3

Molecular Weight

281.30 g/mol

IUPAC Name

(1,3-dimethyl-4-oxobenzo[a]quinolizin-2-yl) acetate

InChI

InChI=1S/C17H15NO3/c1-10-15-14-7-5-4-6-13(14)8-9-18(15)17(20)11(2)16(10)21-12(3)19/h4-9H,1-3H3

InChI Key

DPPVXVUOJBPMRF-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C3=CC=CC=C3C=CN2C(=O)C(=C1OC(=O)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.